REACTION_CXSMILES
|
[Na].[C:2]([NH:4][C:5]([CH:9]1[CH2:11][CH2:10]1)=[N:6][C:7]#[N:8])#[N:3].[ClH:12].CCCCCC>CC(=O)CC>[NH2:8][C:7]1[N:3]=[C:2]([Cl:12])[N:4]=[C:5]([CH:9]2[CH2:11][CH2:10]2)[N:6]=1 |^1:0|
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
N,N'-dicyano-cyclopropanecarbamidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)NC(=NC#N)C1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
under stirring into this solution at 10° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
is stirred for 1 h at ambient temperature
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated by evaporation and 200 ml of saturated aqueous NaHCO3 -solution and 300 ml diethylether
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
One isolates 21 g of crude product which
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=N1)Cl)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |